(4-(2-Ethoxyethoxy)phenyl)boronic acid
Overview
Description
(4-(2-Ethoxyethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbohydrate Recognition and Complexing
- Boronic acids, including derivatives similar to (4-(2-Ethoxyethoxy)phenyl)boronic acid, have been found to bind efficiently to carbohydrates in neutral water. This property is significant for the development of oligomeric receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).
Structural Investigations and Complex Formation
- Studies have detailed the structural aspects of boronic acid derivatives, including interactions in boronic acids and esters, which are important for molecular recognition and chemosensing applications (Zhu et al., 2006).
Fluorescence Quenching and Photophysical Properties
- Research on boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has explored their fluorescence quenching properties in various solvents, which can be leveraged in developing sensing applications (Geethanjali et al., 2015).
Decarboxylative Borylation
- Nickel-catalyzed processes have been developed to replace carboxylic acids with boronate esters, useful in drug discovery and the synthesis of complex molecules (Li et al., 2017).
Catalysis and Chemical Reactions
- Boronic acids are employed as catalysts in various chemical reactions, such as the dehydrative condensation between carboxylic acids and amines, highlighting their role in synthetic chemistry (Wang et al., 2018).
Nanomaterials and Drug Delivery
- Boronic acids are integrated into nanomaterials for targeted drug delivery, exploiting their ability to react with various biological markers and disease-related substances (Stubelius et al., 2019).
Boronic Acid Polymers in Biomedical Applications
- Boronic acid-containing polymers have been used for treating various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in biomedical applications (Cambre & Sumerlin, 2011).
Mechanism of Action
Target of Action
The primary target of (4-(2-Ethoxyethoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic esters, such as this compound, are generally stable and readily prepared . These properties suggest that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is relatively stable and environmentally benign , suggesting that it can maintain its efficacy under a variety of conditions. The suzuki–miyaura coupling reaction requires mild and functional group tolerant conditions , indicating that the reaction environment can significantly influence the action of the compound.
Biochemical Analysis
Biochemical Properties
The key interaction of (4-(2-Ethoxyethoxy)phenyl)boronic acid with diols allows its utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics
Cellular Effects
Boronic acids have been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Molecular Mechanism
Boronic acids are known to interact with cis-diols and have been used in biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Temporal Effects in Laboratory Settings
Boronic acids are known for their diverse usage and applications .
Metabolic Pathways
Boronic acids are known to interact with a broad range of functional groups .
Properties
IUPAC Name |
[4-(2-ethoxyethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKQGDUGMWMRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCOCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631081 | |
Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-15-6 | |
Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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